molecular formula C13H15N5O3 B6670344 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-1,2,4-triazole-5-carboxamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B6670344
M. Wt: 289.29 g/mol
InChI Key: RUOMTYDZYKCXJJ-GXSJLCMTSA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-1,2,4-triazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxypyridine moiety, an oxolane ring, and a triazole carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-20-10-3-2-8(6-14-10)11-9(4-5-21-11)17-13(19)12-15-7-16-18-12/h2-3,6-7,9,11H,4-5H2,1H3,(H,17,19)(H,15,16,18)/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOMTYDZYKCXJJ-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2C(CCO2)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-1,2,4-triazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxolane Ring: This step involves the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Introduction of the Methoxypyridine Group: This can be achieved through a nucleophilic substitution reaction, where a methoxypyridine derivative is introduced to the oxolane ring.

    Coupling with Triazole Carboxamide: The final step involves the coupling of the oxolane-methoxypyridine intermediate with a triazole carboxamide derivative, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.

    Substitution: The methoxypyridine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted methoxypyridine derivatives.

Scientific Research Applications

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]thiadiazole-5-carboxamide
  • N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide

Uniqueness

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-1,2,4-triazole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its methoxypyridine moiety, oxolane ring, and triazole carboxamide group collectively contribute to its versatility and potential for diverse applications in research and industry.

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